(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-3-Benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative synthesized via Knoevenagel condensation of 3-benzylrhodanine with 4-nitrobenzaldehyde in acetic acid . Rhodanine derivatives are π-conjugated heterocycles with broad biological applications, including antimicrobial, antiviral, and enzyme inhibitory activities . The compound’s structure features a benzyl group at N3, a 4-nitrobenzylidene substituent at C5, and a thione group at C2. Its planar aromatic system and intramolecular C-H···S interactions stabilize the molecular conformation, as confirmed by X-ray crystallography .
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16-15(10-12-6-8-14(9-7-12)19(21)22)24-17(23)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXFSZOLSONKKH-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical formula of this compound is C17H12N2O3S. The compound features a thiazolidinone core with a benzyl and a nitrophenyl substituent, which are critical for its biological activity.
Research indicates that thiazolidinones exhibit various mechanisms of action, including:
- Antioxidant Activity : Thiazolidinone derivatives have shown potential in scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Specific thiazolidinones have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit tyrosinase, an enzyme crucial for melanin production, which is linked to skin pigmentation disorders .
Antimicrobial Properties
Studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial activity against a range of pathogens. The compound under discussion has shown effectiveness against both bacterial and fungal strains.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Case Study : A study on various thiazolidinone derivatives showed that one derivative significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 25 µM .
Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin synthesis.
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 36.68 |
| (5Z)-Thiazolidinone | 17.05 |
This indicates that the compound is a potent inhibitor compared to traditional agents like kojic acid .
Comparison with Similar Compounds
Structural Features
The compound shares a core rhodanine scaffold with analogs but differs in substituents and electronic effects:
- Substituent Effects :
- The 4-nitrobenzylidene group is a strong electron-withdrawing substituent, contrasting with electron-donating groups like methoxy in (5Z)-5-(3,4-dimethoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one (UL1) . This difference impacts lipophilicity (log P) and UV-vis absorption; the nitro derivative exhibits a redshifted λmax compared to methoxy analogs due to enhanced conjugation .
- The N3-benzyl group enhances steric bulk compared to smaller substituents like allyl in 3-allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (JADVUI) .
- Intramolecular Interactions :
Table 1: Structural Comparison of Selected Rhodanine Derivatives
| Compound Name | Substituent (C5) | N3 Group | C-H···S Distance (Å) | Space Group |
|---|---|---|---|---|
| Target Compound | 4-Nitrobenzylidene | Benzyl | 2.51 | P21/c |
| 3-Allyl-5-(4-chlorobenzylidene)-... (JADVUI) | 4-Chlorobenzylidene | Allyl | 2.55 | P21/c |
| 5-(3,4-Dimethoxyphenyl)methylidene... (UL1) | 3,4-Dimethoxybenzylidene | 4-Methylphenyl | N/A | N/A |
| 5-(2-Hydroxybenzylidene)-... (III) | 2-Hydroxybenzylidene | H | 2.50 | P2₁ |
Physicochemical Properties
- UV-vis Spectra : The target compound’s λmax is redshifted (~420 nm) relative to 3-allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (~380 nm) due to stronger electron-withdrawing effects .
Crystallographic Data
The compound crystallizes in the P21/c space group, with nearly coplanar aromatic rings (torsion angle = 5.81°). Similar packing is observed in JADVUI (P21/c) and GACVOY (P21/c), suggesting conserved crystallization behavior for N-allyl/benzyl derivatives .
Table 2: Crystallographic Parameters
| Compound | Space Group | Torsion Angle (°) | C6=C7 Bond Length (Å) |
|---|---|---|---|
| Target Compound | P21/c | 5.81 | 1.34 |
| JADVUI | P21/c | 6.20 | 1.33 |
| GACVOY | P21/c | 5.95 | 1.35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
